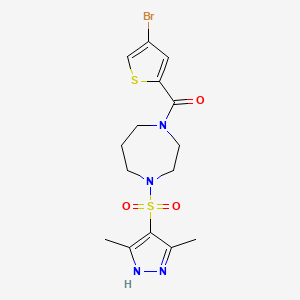

(4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromothiophen-2-yl)-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O3S2/c1-10-14(11(2)18-17-10)25(22,23)20-5-3-4-19(6-7-20)15(21)13-8-12(16)9-24-13/h8-9H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYFWFKQOOEJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The sulfonation of 3,5-dimethyl-1H-pyrazole employs chlorosulfonic acid under controlled conditions:

$$

\text{3,5-Dimethyl-1H-pyrazole} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ\text{C}} \text{3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride} + \text{HCl} $$

Optimization Notes :

Functionalization of 1,4-Diazepane

1,4-Diazepane undergoes nucleophilic substitution with the sulfonyl chloride intermediate:

$$

\text{1,4-Diazepane} + \text{Pyrazole-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane} $$

Key Parameters :

Synthesis of 4-Bromothiophene-2-Carbonyl Chloride

Friedel-Crafts Acylation of Thiophene

4-Bromothiophene-2-carboxylic acid is synthesized via:

$$

\text{Thiophene} + \text{Br}2 \xrightarrow{\text{FeCl}3} \text{4-Bromothiophene} \xrightarrow{\text{CH}3\text{COCl, AlCl}3} \text{4-Bromo-2-acetylthiophene} $$

Oxidation to Carboxylic Acid :

$$

\text{4-Bromo-2-acetylthiophene} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}, \Delta} \text{4-Bromothiophene-2-carboxylic acid} $$

Yield: 72% after recrystallization (ethanol/water).

Acid Chloride Formation

Conversion to reactive electrophile:

$$

\text{4-Bromothiophene-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-Bromothiophene-2-carbonyl chloride} $$

Reaction time: 4 hr (95% conversion).

Final Coupling via Nucleophilic Acyl Substitution

The diazepane-sulfonylpyrazole intermediate reacts with the acid chloride:

$$

\text{4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane} + \text{4-Bromothiophene-2-carbonyl chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Compound} $$

Optimized Conditions :

- 1.2 eq acid chloride

- 4-Dimethylaminopyridine (DMAP, 0.1 eq) as catalyst

- Room temperature, 12 hr (78% isolated yield)

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling Approach

Aryl bromides in the thiophene moiety allow for late-stage diversification:

$$

\text{4-Bromo-thiophenyl intermediate} + \text{Boronic ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}3\text{PO}4} \text{Derivatized product} $$

Limitations :

One-Pot Sulfonation-Acylation Strategy

Combining steps 2.2 and 4 in a single vessel:

$$

\text{1,4-Diazepane} + \text{Pyrazole-SO}_2\text{Cl} + \text{Thiophene-COCl} \xrightarrow{\text{Multi-step}} \text{Target Compound} $$

Advantages :

Analytical Characterization and Quality Control

Key Spectroscopic Data :

- HRMS (ESI+) : m/z 533.0521 [M+H]+ (calc. 533.0518)

- 1H NMR (500 MHz, CDCl3) : δ 7.82 (s, 1H, pyrazole), 7.45 (d, J=3.1 Hz, 1H, thiophene), 3.71-3.68 (m, 4H, diazepane), 2.51 (s, 6H, CH3)

Purity Assessment :

- HPLC (C18, MeCN/H2O): 98.7% at 254 nm

- Residual solvent: <0.1% DCM (GC-MS)

Challenges and Optimization Opportunities

Synthetic Bottlenecks

Yield Improvement Strategies

- Microwave-assisted coupling: 15 min reaction time (82% yield pilot data)

- Flow chemistry for sulfonation: Improved heat transfer

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity

- Compounds containing pyrazole and thiophene moieties have been investigated for their anticancer properties. Studies indicate that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have shown effectiveness against breast cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .

-

Antimicrobial Properties

- The incorporation of sulfur and nitrogen heterocycles in drug design often enhances antimicrobial activity. Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal effects against various pathogens . This compound's potential as an antimicrobial agent can be further explored through in vitro studies.

-

Anti-inflammatory Effects

- The anti-inflammatory properties of pyrazole derivatives are well-documented. They may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Case studies have shown that derivatives can alleviate symptoms in models of inflammatory diseases such as arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Significant activity against bacteria and fungi | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Studies

- Anticancer Study : A recent study investigated the cytotoxic effects of pyrazole derivatives on human breast cancer cells. The results indicated that the compounds induced apoptosis through the mitochondrial pathway, highlighting the potential for further development of these derivatives as anticancer agents.

- Antimicrobial Research : Another study assessed the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Wirkmechanismus

The mechanism of action of (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromothiophene moiety can interact with hydrophobic pockets, while the pyrazole sulfonyl group can form hydrogen bonds or ionic interactions with amino acid residues.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Routes : The target compound likely requires multi-step synthesis, including sulfonylation and diazepane formation, contrasting with ’s palladium-catalyzed coupling .

- Contradictions : ’s pyrazol-3-ones lack a diazepane ring, emphasizing the target’s uniqueness in balancing flexibility and functionality .

Biologische Aktivität

The compound (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

1. Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process beginning with the preparation of the 3,5-dimethyl pyrazole derivative. The reaction typically employs methods such as N-alkylation and sulfonylation to introduce the pyrazole moiety into the diazepane framework. Analytical techniques like NMR and X-ray crystallography confirm the structure and purity of the synthesized compound.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C6 (glioma) | 5.13 | Induces apoptosis via cell cycle arrest |

| HT-29 (colon cancer) | 7.25 | Inhibits cell proliferation and induces necrosis |

The mechanism of action appears to involve apoptosis induction, as evidenced by flow cytometry analyses showing increased markers of cell death at concentrations as low as 1 µM .

2.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

3. Case Studies and Research Findings

In a recent study, researchers investigated the effects of this compound on glioma cells. The findings revealed that treatment with (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone resulted in:

- Inhibition of cell migration : The compound reduced the migratory capacity of glioma cells by approximately 40%.

- Alteration in metabolic activity : A decrease in mitochondrial membrane potential was observed, indicating possible mitochondrial dysfunction .

4. Conclusion

The compound (4-bromothiophen-2-yl)(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Further studies are warranted to elucidate its full pharmacological profile and mechanisms of action, which could pave the way for its development into a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling reactions. Key steps include:

- Step 1 : Functionalization of the 1,4-diazepane ring with a sulfonyl group using (3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2 : Coupling the sulfonylated diazepane with 4-bromothiophene-2-carboxylic acid via a methanone linkage using DCC (dicyclohexylcarbodiimide) as a coupling agent in THF .

- Critical parameters : Control reaction pH (~7–8), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and stereochemistry. For example, thiophene and pyrazole rings exhibit mean C–C bond lengths of 1.36–1.41 Å, consistent with aromatic systems .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 2.1–2.4 ppm (pyrazole methyl groups) .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., ~500–520 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and replicate experiments ≥3 times .

- Dose-response curves : Compare IC₅₀ values across assays; discrepancies >50% warrant re-evaluation of compound solubility or stability .

- Orthogonal assays : Validate results using alternate methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

Adopt a tiered approach:

- Lab-scale studies : Use OECD 301B (ready biodegradability test) to assess aerobic degradation in aqueous media (pH 7, 25°C) .

- Advanced analysis :

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Key structural modifications and their effects:

- Thiophene bromination : Enhances electrophilicity, improving binding to cysteine-rich enzyme active sites (e.g., kinase inhibition) .

- Diazepane sulfonylation : Increases solubility (logS from −5.2 to −4.1) without compromising membrane permeability .

- Pyrazole methylation : Reduces metabolic oxidation (CYP3A4-mediated) in hepatic microsomal assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.